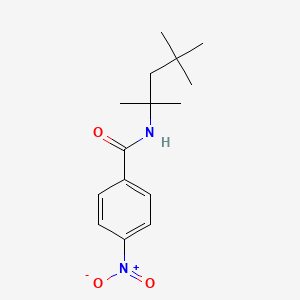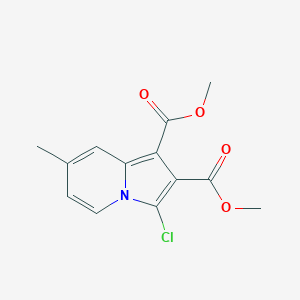
9-ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.10044231 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent and Thermoresponsive Polymers
9-(4-Vinylbenzyl)-9H-carbazole derivatives have been investigated for their role in the synthesis of fluorescent, thermoresponsive polymers. These polymers exhibit tunable lower critical solution temperatures and are potentially useful for various applications, including sensors and responsive materials. The study conducted by Lessard, Ling, and Maríc (2012) demonstrates the controlled synthesis of these polymers through nitroxide mediated polymerization, highlighting their significant potential in smart materials development (Lessard et al., 2012).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups to polycarbazole derivatives, including the nitro group, significantly affects their electrochemical and electrochromic properties. Hu et al. (2013) synthesized novel donor–acceptor type monomers and characterized their polymers, which show promise for applications in electrochromic devices and sensors due to their well-defined redox processes and color-changing abilities upon oxidation and reduction (Hu et al., 2013).
Nitration and Molecular Structure
Nitration processes in the carbazole series have been extensively studied to understand their effects on molecular structure and properties. Kyzioł and Daszkiewicz (1984) explored the nitration of various carbazole derivatives, including the mechanisms and product distributions, which are crucial for the synthesis of nitro-substituted carbazoles with specific configurations and properties (Kyzioł & Daszkiewicz, 1984).
Mechanochromism and Aggregation-Induced Emission
Nitrophenyl substituted carbazole derivatives exhibit unique photophysical properties, such as aggregation-induced emission and mechanochromism. Hu et al. (2018) synthesized a series of these derivatives, demonstrating their potential as materials for sensing, imaging, and optoelectronic devices due to their bright luminescence and color-changing abilities under mechanical stress (Hu et al., 2018).
Biological Activities
Carbazole derivatives, including those with nitro substituents, have been explored for their biological activities. Alsharif et al. (2018) investigated the antibacterial properties of a synthesized compound, revealing its efficacy against various bacterial strains. This study underscores the potential of carbazole derivatives in developing new antimicrobial agents (Alsharif et al., 2018).
将来の方向性
The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds: they have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
特性
IUPAC Name |
9-ethyl-6-nitro-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-15-12-7-6-9(16(18)19)8-11(12)10-4-3-5-13(17)14(10)15/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLATZFKTTPPDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)
![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)
![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)
![N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B5515902.png)

![2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)
![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)
![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)

![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)
![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

